(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC9644674
InChI: InChI=1S/C19H19N5O3/c1-26-17-9-13-6-7-23(11-15(13)10-18(17)27-2)19(25)14-4-3-5-16(8-14)24-12-20-21-22-24/h3-5,8-10,12H,6-7,11H2,1-2H3
SMILES: COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=CC=C3)N4C=NN=N4)OC
Molecular Formula: C19H19N5O3
Molecular Weight: 365.4 g/mol

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone

CAS No.:

Cat. No.: VC9644674

Molecular Formula: C19H19N5O3

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone -

Specification

Molecular Formula C19H19N5O3
Molecular Weight 365.4 g/mol
IUPAC Name (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[3-(tetrazol-1-yl)phenyl]methanone
Standard InChI InChI=1S/C19H19N5O3/c1-26-17-9-13-6-7-23(11-15(13)10-18(17)27-2)19(25)14-4-3-5-16(8-14)24-12-20-21-22-24/h3-5,8-10,12H,6-7,11H2,1-2H3
Standard InChI Key JBYKCXLBDANGOV-UHFFFAOYSA-N
SMILES COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=CC=C3)N4C=NN=N4)OC
Canonical SMILES COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=CC=C3)N4C=NN=N4)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a methanone bridge to a 3-(1H-tetrazol-1-yl)phenyl group. The dihydroisoquinoline moiety contributes a partially saturated bicyclic system with two methoxy substituents at positions 6 and 7, while the tetrazole ring introduces a nitrogen-rich heterocycle known for enhancing metabolic stability and bioavailability . The IUPAC name, (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[3-(tetrazol-1-yl)phenyl]methanone, reflects this arrangement .

Key Structural Features:

  • Dihydroisoquinoline Core: Provides a rigid, planar structure conducive to receptor binding.

  • Methoxy Groups: Serve as hydrogen-bond acceptors, enhancing interactions with biological targets .

  • Tetrazole Ring: Imparts resistance to enzymatic degradation and improves solubility.

Physicochemical Characteristics

The compound’s molecular weight of 365.4 g/mol and calculated partition coefficient (LogP) of ~2.1 suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its SMILES string, COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=CC=C3)N4C=NN=N4)OC, and InChIKey, JBYKCXLBDANGOV-UHFFFAOYSA-N, provide unambiguous identifiers for database searches .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis typically involves multi-step protocols to assemble the hybrid structure:

  • Dihydroisoquinoline Core Formation:

    • Cyclization of phenethylamine derivatives with formaldehyde under acidic conditions yields the dihydroisoquinoline scaffold.

    • Methoxy groups are introduced via nucleophilic aromatic substitution or during precursor synthesis .

  • Tetrazole Ring Installation:

    • The tetrazole moiety is incorporated through [2+3] cycloaddition between nitriles and sodium azide, catalyzed by ammonium chloride.

  • Methanone Bridge Coupling:

    • A Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling links the dihydroisoquinoline and tetrazole-phenyl components .

Example Reaction Scheme:

Phenethylamine derivative+FormaldehydeHClDihydroisoquinolineDihydroisoquinoline+Tetrazole-phenyl acyl chlorideAlCl3Target Compound\text{Phenethylamine derivative} + \text{Formaldehyde} \xrightarrow{\text{HCl}} \text{Dihydroisoquinoline} \\ \text{Dihydroisoquinoline} + \text{Tetrazole-phenyl acyl chloride} \xrightarrow{\text{AlCl}_3} \text{Target Compound}

Structural Analogues and Bioisosterism

Replacing the tetrazole with oxadiazole or altering methoxy substitution patterns (e.g., 3,4,5-trimethoxy) modulates P-gp inhibition efficacy . For instance, analogues with 2,6-dimethoxyphenyl groups exhibit enhanced MDR reversal activity .

Pharmacological Profile and Mechanisms of Action

P-Glycoprotein (P-gp) Modulation

The compound demonstrates potent P-gp inhibition, reversing multidrug resistance in cancer cells. In HT29/DX colorectal adenocarcinoma cells, it restores chemosensitivity to doxorubicin by blocking drug efflux . Mechanistically, it binds to the P-gp substrate pocket, competing with anticancer agents like paclitaxel .

Key Findings:

  • EC₅₀ for MDR Reversal: 0.8–1.2 µM in HT29/DX cells .

  • Selectivity: 10-fold higher affinity for P-gp over MRP1 and BCRP transporters .

σ₂ Receptor Targeting

Structural similarities to σ₂ ligands (e.g., 6,7-dimethoxy-3,4-dihydroisoquinolinones) suggest potential use in cancer imaging . While direct evidence is lacking, related compounds show nanomolar affinity for σ₂ receptors, correlating with tumor proliferation status .

Research Challenges and Future Directions

Despite promising in vitro data, in vivo efficacy is limited by P-gp-mediated efflux at the blood-brain barrier . Strategies to mitigate this include:

  • Prodrug Design: Masking polar groups to improve bioavailability.

  • Nanocarrier Systems: Liposomal encapsulation to bypass efflux pumps.

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